N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
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Overview
Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The compound’s unique arrangement of nitrogen-containing heterocycles makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chlorophenyl group and the 3-methylbenzamide moiety through nucleophilic substitution reactions.
Coupling reactions: Use of coupling agents like EDCI or DCC to link the pyrazole and benzamide fragments.
Industrial Production Methods
Industrial production may involve:
Batch processing: Utilizing large reactors for each step, ensuring high purity and yield.
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced forms of the aromatic rings or nitrogen heterocycles.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Anticancer activity: Demonstrated efficacy against various cancer cell lines.
Antiviral properties: Potential to inhibit viral replication.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in treating cancer and viral infections.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, and DNA.
Pathways involved: Inhibition of kinase activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Compounds with similar core structures but different substituents.
Benzamides: Compounds with the benzamide moiety but different heterocyclic cores.
Uniqueness
Structural uniqueness: The combination of pyrazolo[3,4-d]pyrimidine and benzamide moieties.
Pharmacological profile: Distinct activity spectrum compared to other pyrazolopyrimidines and benzamides.
This detailed article provides a comprehensive overview of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H18ClN7O |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H18ClN7O/c1-14-5-3-6-16(9-14)23(32)28-20-10-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)18-8-4-7-17(24)11-18/h3-13H,1-2H3,(H,28,32) |
InChI Key |
WWSKVDLNEWNAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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